
5-Methoxy-2,4-dimethylpyrimidine
概要
説明
5-Methoxy-2,4-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .科学的研究の応用
Antifungal Properties
5-Methoxy-2,4-dimethylpyrimidine derivatives have demonstrated significant antifungal properties. A study by Jafar et al. (2017) synthesized compounds that showed effective biological activity against fungi like Aspergillus terreus and Aspergillus niger. This suggests their potential as useful antifungal agents.
Antiviral Activity
These derivatives also exhibit notable antiviral activities. For example, Hocková et al. (2003) investigated 5-substituted 2,4-diaminopyrimidine derivatives and found them to be markedly inhibitory to retrovirus replication in cell culture. This highlights their potential in antiviral therapies.
Chemical Synthesis and Molecular Structure
In chemical synthesis, these pyrimidine derivatives are useful as intermediates. Liu Guo-ji (2009) reported on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, showcasing its role as an intermediate in the production of more complex compounds. Additionally, Rajam et al. (2018) detailed the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine, demonstrating the structural versatility of these compounds.
Therapeutic Applications
Studies like Xiang et al. (2020) have explored the therapeutic applications of methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds. These studies indicate the potential of such derivatives in cancer treatment due to their microtubule depolymerizing effects.
Pharmaceutical Development
The development of pharmaceutical drugs often involves these pyrimidine derivatives. For instance, Rosowsky et al. (2002) investigated derivatives for their inhibition of dihydrofolate reductase from various organisms, indicating their potential in treating infections and other conditions.
作用機序
Mode of Action
For instance, some metal (II) complexes with pyrimidine derivative ligands have been found to bind with calf thymus (CT) DNA via groove binding mode
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Its skin permeation is low, with a Log Kp of -6.45 cm/s . The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.1 . These properties suggest that the compound has good bioavailability.
Action Environment
The action of 5-Methoxy-2,4-dimethylpyrimidine can be influenced by various environmental factors. For instance, the absorption spectra of some pyrimidine azo dyes, which are structurally similar to this compound, have been found to be affected by solvent, acid-base conditions, and temperature
生化学分析
Biochemical Properties
5-Methoxy-2,4-dimethylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with histone lysine methyltransferases, which are enzymes involved in the methylation of histone proteins . This interaction can affect gene expression by altering the chromatin structure. Additionally, this compound may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histone lysine methyltransferases can lead to changes in gene expression patterns, impacting cell differentiation and proliferation . Furthermore, this compound may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, its binding to histone lysine methyltransferases can inhibit or activate these enzymes, leading to changes in histone methylation and gene expression . Additionally, this compound may interact with DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolism . Toxic or adverse effects have been observed at very high doses, including cytotoxicity and oxidative stress . These effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within cells. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The distribution of this compound can influence its biological activity, as its concentration in specific tissues or organelles may determine its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate its interaction with DNA and histone proteins, influencing gene expression. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
5-methoxy-2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYZTADXFSUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736779 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369766-72-2 | |
| Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)
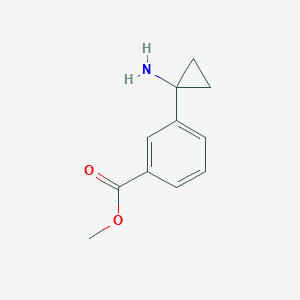


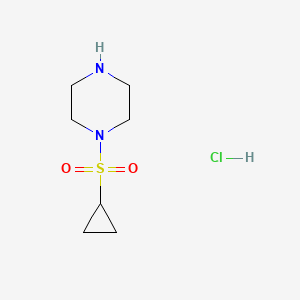
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)

![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
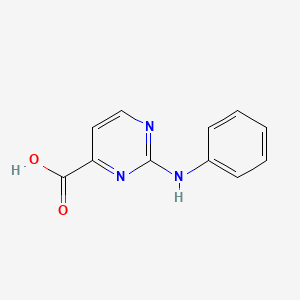
![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)
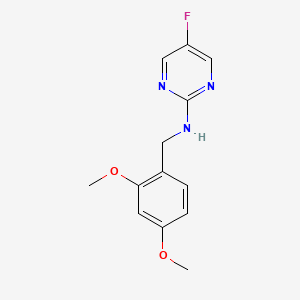
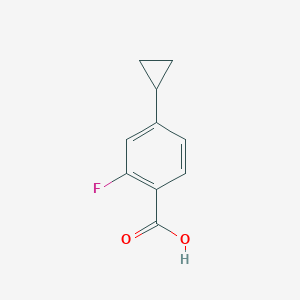
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
